PF-05089771 - 1235403-62-9

PF-05089771

Catalog Number: EVT-253557
CAS Number: 1235403-62-9
Molecular Formula: C18H12Cl2FN5O3S2
Molecular Weight: 500.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-05089771 is a synthetic, small molecule compound developed through a focused medicinal chemistry campaign targeting voltage-gated sodium channels (NaV). [] Its primary classification is as a potent and selective inhibitor of the NaV1.7 subtype. [] NaV1.7 channels are predominantly expressed in peripheral sensory neurons, playing a crucial role in pain signaling. [] Therefore, PF-05089771 has emerged as a valuable tool in scientific research to investigate the role of NaV1.7 in various physiological and pathological processes, particularly those related to pain sensation and transmission. [, , ]

Future Directions
  • Optimization of NaV1.7 inhibitors: Further research could focus on developing even more selective and potent NaV1.7 inhibitors with improved pharmacokinetic properties to overcome the limitations of current compounds like PF-05089771. [, ]
  • Understanding individual variability in NaV1.7 function: Exploring why some individuals might respond better to NaV1.7 inhibition than others could pave the way for personalized pain management strategies. [, ]
  • Investigating NaV1.7 in other systems: Given its expression in other tissues, exploring the role of NaV1.7 in other physiological processes like cardiovascular regulation or immune responses could uncover novel therapeutic avenues. [, ]
  • Combination therapies: Combining NaV1.7 inhibitors like PF-05089771 with other analgesics targeting different pain pathways could lead to more effective pain management strategies. []
  • Developing novel assay systems: The development of improved assays that accurately reflect the complex gating mechanisms and interactions of NaV1.7 could facilitate the discovery of novel and more effective inhibitors. []

Tetrodotoxin (TTX)

Compound Description: Tetrodotoxin (TTX) is a potent neurotoxin that acts as a selective blocker of voltage-gated sodium channels (NaV) [, , , , , , , , , , , ]. It is widely used as a pharmacological tool to study the role of NaV channels in various physiological processes, including pain signaling.

Relevance: Tetrodotoxin serves as an important reference compound when studying the selectivity and potency of PF-05089771, which is also a voltage-gated sodium channel blocker, but with selectivity for the NaV1.7 subtype. Comparing the effects of TTX, a non-selective blocker, with PF-05089771 helps elucidate the specific contributions of NaV1.7 in different physiological processes [, , , , , , , , , ].

Pregabalin

Compound Description: Pregabalin is an anticonvulsant drug also used to treat neuropathic pain. Its mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters [].

Relevance: Pregabalin served as an active control in a clinical trial evaluating the efficacy of PF-05089771 for pain associated with diabetic peripheral neuropathy []. The study aimed to determine if PF-05089771 could achieve similar or superior pain relief compared to pregabalin, a well-established treatment option for this condition [].

Lidocaine

Compound Description: Lidocaine is a local anesthetic that blocks voltage-gated sodium channels, preventing the generation and conduction of nerve impulses [].

Relevance: Research demonstrated that lidocaine enhances the inhibitory effect of PF-05089771 on Nav1.7 channels []. This suggests a potential synergistic effect between lidocaine and PF-05089771, potentially leading to improved pain management strategies.

ICA-121431

Compound Description: ICA-121431 is a small molecule inhibitor that selectively blocks voltage-gated sodium channels NaV1.1, NaV1.2, and NaV1.3 [, , , ].

Relevance: ICA-121431 is used in conjunction with PF-05089771 to dissect the specific roles of different NaV subtypes in various physiological processes, including esophageal mechanoreceptor function [] and action potential initiation in vagal nodose C-fibers [, ].

Compound 801

Compound Description: Compound 801 is an inhibitor targeting voltage-gated sodium channels NaV1.7 and NaV1.6 [].

Relevance: Similar to ICA-121431, Compound 801 is utilized alongside PF-05089771 to understand the combined contribution of different NaV subtypes, particularly in distinguishing the roles of NaV1.7 and NaV1.6 in esophageal nerve function [].

LSN-3049227

Compound Description: LSN-3049227 is a small molecule inhibitor targeting voltage-gated sodium channels NaV1.2, NaV1.6, and NaV1.7 [].

Relevance: LSN-3049227 aids in deciphering the overlapping roles of NaV1.2, NaV1.6, and NaV1.7 in vagal nerve function when used in combination with PF-05089771, which selectively blocks NaV1.7 [].

A-803467

Compound Description: A-803467 is a selective blocker of the tetrodotoxin-resistant voltage-gated sodium channel NaV1.8 [].

Relevance: A-803467 is used to investigate the potential contribution of NaV1.8 to vagal nerve function, particularly in the context of understanding the broader roles of different NaV subtypes alongside the NaV1.7-selective blocker PF-05089771 [].

GNE-0439

Compound Description: GNE-0439 is a blood-brain barrier (BBB) permeable Nav1.7 inhibitor. []

Relevance: Compared to PF-05089771, a BBB non-permeable Nav1.7 inhibitor, GNE-0439 was shown to be more effective for attenuating neuropathic pain in mice with spinal cord injury. []

GX-936

Compound Description: GX-936 is a potent, selective voltage-sensing domain 4 (VSD4) blocker of Nav1.7. []

Relevance: Like PF-05089771, GX-936 is a selective inhibitor of Nav1.7 but utilizes a different mechanism. []

Veratridine

Compound Description: Veratridine is a neurotoxin that activates voltage-gated sodium channels, keeping them open for extended periods [].

Relevance: Veratridine is used as a tool to study the effects of sodium channel activation in various experimental models, including those involving smooth muscle cells. Its effects can be contrasted with the inhibitory effects of PF-05089771 on NaV1.7, providing insights into the physiological consequences of NaV1.7 activation and inhibition [].

Ibuprofen

Compound Description: Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to alleviate pain and reduce inflammation [].

Relevance: Ibuprofen was included as a positive control in a clinical trial investigating the analgesic properties of PF-05089771 []. Its well-documented analgesic effects provided a benchmark against which the efficacy of PF-05089771 could be evaluated [].

Synthesis Analysis

The synthesis of PF-05089771 involves several key steps typical of organic chemistry methodologies aimed at developing small molecule inhibitors. The compound is derived from a series of acyl sulfonamide derivatives, which have been systematically designed to enhance selectivity and potency against Nav1.7.

Methods and Technical Details

  1. Design: The initial design phase focused on creating a scaffold that would effectively bind to the Nav1.7 channel while minimizing off-target effects.
  2. Synthesis: The synthesis typically employs solid-phase peptide synthesis or solution-phase synthesis techniques, allowing for the incorporation of various functional groups that enhance binding affinity.
  3. Characterization: After synthesis, compounds are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.

The synthesis process also includes optimization steps where different substituents on the acyl sulfonamide backbone are tested for their biological activity against Nav1.7 .

Molecular Structure Analysis

PF-05089771 features a complex molecular structure that allows it to interact selectively with the Nav1.7 channel.

Structure and Data

  • Molecular Formula: C₁₄H₁₅ClN₂O₃S
  • Molecular Weight: Approximately 316.80 g/mol
  • Structure: The compound contains an aryl sulfonamide group, which is crucial for its interaction with the sodium channel.

The precise three-dimensional conformation of PF-05089771 can be elucidated using X-ray crystallography or computational modeling techniques, providing insights into how it binds to the Nav1.7 channel .

Chemical Reactions Analysis

PF-05089771 undergoes specific chemical reactions that are essential for its pharmacological activity.

Reactions and Technical Details

  1. Binding Mechanism: The primary reaction involves the binding of PF-05089771 to the Nav1.7 channel, inhibiting its function by blocking sodium ion flow.
  2. Inhibition Assays: In vitro assays demonstrate that PF-05089771 effectively inhibits sodium currents in neurons expressing Nav1.7, with reported IC50 values around 9.49 nmol/L, indicating high potency .

These reactions are critical in determining the efficacy of PF-05089771 as an analgesic agent.

Mechanism of Action

PF-05089771 exerts its effects primarily through the inhibition of Nav1.7 channels, which are pivotal in transmitting pain signals.

Process and Data

  • Voltage-Gated Inhibition: By binding to specific sites on the Nav1.7 channel, PF-05089771 stabilizes the inactivated state of the channel, preventing depolarization and subsequent action potentials that lead to pain perception.
  • Experimental Evidence: Studies have shown that application of PF-05089771 results in a significant reduction in neuronal excitability and spike firing rates in nociceptive neurons .

This mechanism underscores its potential use in treating various pain conditions by selectively targeting pathways involved in nociception.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of PF-05089771 is crucial for its development as a therapeutic agent.

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of sulfonamide compounds, particularly in forming hydrogen bonds with target proteins.

These properties influence formulation strategies for drug delivery and administration .

Applications

PF-05089771 is primarily investigated for its potential applications in pain management.

Scientific Uses

  1. Pain Relief: As a selective inhibitor of Nav1.7, it is being studied for treating conditions like neuropathic pain, inflammatory pain, and other chronic pain syndromes.
  2. Research Tool: It serves as a valuable tool in neuroscience research to elucidate the role of sodium channels in pain signaling pathways.

The ongoing research aims to further explore its efficacy and safety profile through clinical trials .

Properties

CAS Number

1235403-62-9

Product Name

PF-05089771

IUPAC Name

4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide

Molecular Formula

C18H12Cl2FN5O3S2

Molecular Weight

500.4 g/mol

InChI

InChI=1S/C18H12Cl2FN5O3S2/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17/h1-8,26H,(H3,22,24,25)

InChI Key

ZYSCOUXLBXGGIM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F

Solubility

Soluble in DMSO

Synonyms

PF-05089771; PF 05089771; PF05089771; PF-05089771; PF05089771; PF 05089771.

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.